Benzyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate
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Overview
Description
BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with significant potential in various scientific fields It features a benzyl group attached to a pyridine ring, which is further substituted with cyano and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The benzyl and pyridine rings can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide derivatives: These compounds share the cyano and amide functional groups and are used in similar synthetic applications.
Pyridine derivatives: Compounds with pyridine rings and various substituents, used in medicinal chemistry and material science.
Uniqueness
BENZYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C27H20N2O2S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
benzyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C27H20N2O2S/c28-17-24-23(21-12-6-2-7-13-21)16-25(22-14-8-3-9-15-22)29-27(24)32-19-26(30)31-18-20-10-4-1-5-11-20/h1-16H,18-19H2 |
InChI Key |
IDQORKWCGQHRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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